8-Bromo-1,6-naphthyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1,6-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 4th position, has garnered interest due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,6-naphthyridin-4-ol typically involves the bromination of 1,6-naphthyridin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-1,6-naphthyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form 1,6-naphthyridin-4-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products:
Oxidation: Formation of 8-bromo-1,6-naphthyridin-4-one.
Reduction: Formation of 1,6-naphthyridin-4-ol.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-1,6-naphthyridin-4-ol is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and hydroxyl group may facilitate binding to active sites, leading to inhibition or modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
1,6-Naphthyridin-4-ol: Lacks the bromine atom, leading to different reactivity and biological activity.
8-Chloro-1,6-naphthyridin-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical properties and biological effects.
1,8-Naphthyridin-4-ol: Different position of the nitrogen atoms, leading to distinct chemical behavior and applications.
Uniqueness: 8-Bromo-1,6-naphthyridin-4-ol is unique due to the specific positioning of the bromine atom, which influences its reactivity and potential biological activities. This compound’s distinct structure allows for targeted modifications and applications in various scientific fields .
Eigenschaften
Molekularformel |
C8H5BrN2O |
---|---|
Molekulargewicht |
225.04 g/mol |
IUPAC-Name |
8-bromo-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-7(12)1-2-11-8(5)6/h1-4H,(H,11,12) |
InChI-Schlüssel |
UCHKPPXKWFYBGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C(C=NC=C2C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.